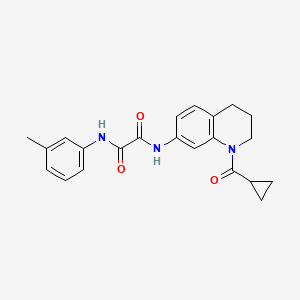![molecular formula C24H25N5O2 B2889816 1-methyl-3-phenethyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 877617-13-5](/img/structure/B2889816.png)
1-methyl-3-phenethyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-3-phenethyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic compound belonging to the class of purine derivatives. This compound is characterized by its unique structure, which includes a tetrahydropyrimido[2,1-f]purine core substituted with methyl, phenethyl, and o-tolyl groups. Such compounds are often studied for their potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-phenethyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Purine Core: Starting with a suitable purine precursor, such as 6-chloropurine, the core structure is built through nucleophilic substitution reactions.
Substitution Reactions: Introduction of the methyl, phenethyl, and o-tolyl groups is achieved through various substitution reactions. For instance, methylation can be performed using methyl iodide in the presence of a base like potassium carbonate.
Cyclization: The tetrahydropyrimido ring is formed through cyclization reactions, often involving the use of strong acids or bases to facilitate ring closure.
Industrial Production Methods
Industrial production of such complex molecules often relies on optimized synthetic routes that maximize yield and purity. This can involve:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Flow Chemistry: Continuous flow reactors to improve reaction efficiency and scalability.
Purification Techniques: Advanced purification methods such as chromatography and crystallization to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-methyl-3-phenethyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Potassium carbonate, sodium hydroxide.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-methyl-3-phenethyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has several applications in scientific research:
Medicinal Chemistry: Investigated for potential therapeutic properties, including anti-inflammatory, anti-cancer, and antiviral activities.
Biological Studies: Used as a probe to study biological pathways and molecular interactions.
Chemical Biology: Employed in the design of bioactive molecules and drug discovery efforts.
Industrial Applications: Potential use in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-methyl-3-phenethyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may:
Bind to Enzymes: Inhibit or activate enzymatic activity by binding to the active site or allosteric sites.
Interact with Receptors: Modulate receptor activity, influencing cellular signaling pathways.
Affect Gene Expression: Influence the expression of genes involved in various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
1-methyl-3-phenethyl-9-(p-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione: Similar structure but with a para-tolyl group instead of an ortho-tolyl group.
1-methyl-3-phenethyl-9-(m-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione: Contains a meta-tolyl group.
1-methyl-3-phenethyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione: The parent compound for comparison.
Uniqueness
The unique substitution pattern of this compound, particularly the ortho-tolyl group, may confer distinct biological activities and chemical properties compared to its analogs. This uniqueness can be crucial for its specific applications in medicinal chemistry and biological research.
Propiedades
IUPAC Name |
1-methyl-9-(2-methylphenyl)-3-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2/c1-17-9-6-7-12-19(17)27-14-8-15-28-20-21(25-23(27)28)26(2)24(31)29(22(20)30)16-13-18-10-4-3-5-11-18/h3-7,9-12H,8,13-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTVVDHOBQQDJDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
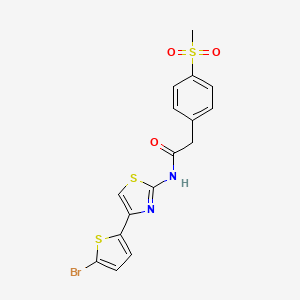

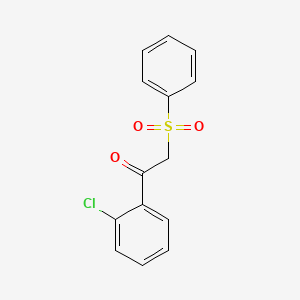
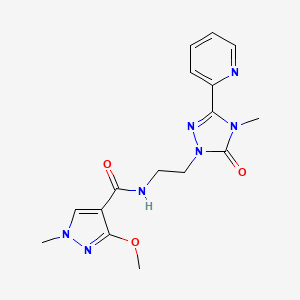
![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-(thiophen-3-yl)benzamide](/img/structure/B2889740.png)
![(Z)-2-Cyano-3-[4-(difluoromethoxy)phenyl]-N,N-bis(2-methoxyethyl)prop-2-enamide](/img/structure/B2889742.png)
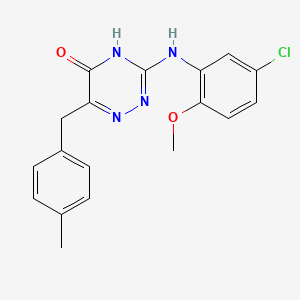
![N,N-dimethyl-6-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazin-2-amine](/img/structure/B2889745.png)
![4-(3-fluorobenzoyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane](/img/structure/B2889746.png)
![N-(5-CHLORO-2-METHOXYPHENYL)-N'-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]ETHANEDIAMIDE](/img/structure/B2889747.png)
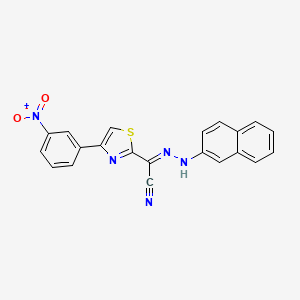
![4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-(4-methoxyphenyl)-1,3-cyclohexanedione](/img/structure/B2889752.png)

